molecular formula C14H17NOS B12639451 4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol

4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol

Katalognummer: B12639451
Molekulargewicht: 247.36 g/mol
InChI-Schlüssel: UBYVZDLPKZRROK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C14H17NOS and a molecular weight of 247.36 g/mol . This compound is characterized by the presence of an ethyl group attached to a thiophenyl ring, which is further connected to a pyrrolyl group via a methanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol can be compared with other similar compounds, such as:

    4-Methylthiophenyl-(1-methyl-2-pyrrolyl)methanol: This compound has a methyl group instead of an ethyl group, leading to differences in its chemical reactivity and biological activity.

    4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)ethanol: The presence of an ethanol group instead of a methanol group can affect its solubility and interaction with biological targets.

Eigenschaften

Molekularformel

C14H17NOS

Molekulargewicht

247.36 g/mol

IUPAC-Name

(4-ethylsulfanylphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C14H17NOS/c1-3-17-12-8-6-11(7-9-12)14(16)13-5-4-10-15(13)2/h4-10,14,16H,3H2,1-2H3

InChI-Schlüssel

UBYVZDLPKZRROK-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=CC=C(C=C1)C(C2=CC=CN2C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.